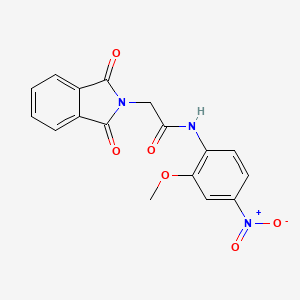![molecular formula C18H18ClN3O3S B5012124 methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[2,1-b]thiazole-based compounds are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are characterized by a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . These compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole-based compounds often involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .Molecular Structure Analysis
The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Mechanism of Action
While the specific mechanism of action for “methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate” is not available, imidazo[2,1-b]thiazole-based compounds have been found to exhibit a wide range of biological activities. For example, some compounds have shown cytotoxic activity against cancer cells .
properties
IUPAC Name |
methyl (2S)-2-[[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-10(2)15(17(24)25-3)21-16(23)14-9-26-18-20-13(8-22(14)18)11-5-4-6-12(19)7-11/h4-10,15H,1-3H3,(H,21,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDCSXSUSYEJM-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CSC2=NC(=CN12)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CSC2=NC(=CN12)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5012042.png)
![3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5012053.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}-2,2-diphenylacetamide](/img/structure/B5012062.png)
![2-methyl-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5012064.png)
![methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate](/img/structure/B5012066.png)
![propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5012068.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5012076.png)
![1-methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium iodide](/img/structure/B5012080.png)
![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)